molecular formula C7H12F2O2 B13446114 [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol

[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol

Cat. No.: B13446114
M. Wt: 166.17 g/mol
InChI Key: XSNWXLMBGNJYTA-UHFFFAOYSA-N
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Description

[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol is a chemical compound that features a unique structure with a difluoroethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol typically involves the reaction of 2,2-difluoroethanol with an oxolane derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The oxolane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    [4-(2,2-Difluoroethyl)oxolan-2-yl]methanol: shares similarities with other oxolane derivatives and difluoroethyl compounds.

    This compound: can be compared to compounds like 2,2-difluoroethanol and oxolane-based alcohols.

Uniqueness

The uniqueness of this compound lies in its combination of the difluoroethyl group and the oxolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H12F2O2

Molecular Weight

166.17 g/mol

IUPAC Name

[4-(2,2-difluoroethyl)oxolan-2-yl]methanol

InChI

InChI=1S/C7H12F2O2/c8-7(9)2-5-1-6(3-10)11-4-5/h5-7,10H,1-4H2

InChI Key

XSNWXLMBGNJYTA-UHFFFAOYSA-N

Canonical SMILES

C1C(COC1CO)CC(F)F

Origin of Product

United States

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